Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 315696-85-6
VCID: VC4653625
InChI: InChI=1S/C20H18N2O4S/c1-3-26-20(24)17-16(13-6-8-15(25-2)9-7-13)12-27-19(17)22-18(23)14-5-4-10-21-11-14/h4-12H,3H2,1-2H3,(H,22,23)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CN=CC=C3
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate

CAS No.: 315696-85-6

Cat. No.: VC4653625

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.43

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate - 315696-85-6

Specification

CAS No. 315696-85-6
Molecular Formula C20H18N2O4S
Molecular Weight 382.43
IUPAC Name ethyl 4-(4-methoxyphenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C20H18N2O4S/c1-3-26-20(24)17-16(13-6-8-15(25-2)9-7-13)12-27-19(17)22-18(23)14-5-4-10-21-11-14/h4-12H,3H2,1-2H3,(H,22,23)
Standard InChI Key XCQXPAHHZVLBBD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CN=CC=C3

Introduction

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, an ethyl ester group, and a nicotinamido substituent. The incorporation of the 4-methoxyphenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate generally follows a multi-step organic synthesis route. A common method involves the following key steps:

  • Starting Materials: Thiophene derivatives and amides are used as starting materials.

  • Reaction Conditions: The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. This may involve the use of specific catalysts or conditions (e.g., acidic or basic media).

  • Purification: The final product is purified using techniques such as chromatography to achieve high purity.

Potential Applications and Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Studies on related compounds suggest potential anticancer properties, although specific data on this compound's mechanism remains limited and requires further investigation.

Potential ApplicationDescription
Anticancer PropertiesRelated compounds show potential anticancer activity; further research is needed for this specific compound
Therapeutic Agent DevelopmentThe compound's unique structure makes it a candidate for drug design and development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator